2-[(2-Chlorophenyl)acetyl]benzoic acid

Catalog No.
S13933674
CAS No.
M.F
C15H11ClO3
M. Wt
274.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Chlorophenyl)acetyl]benzoic acid

Product Name

2-[(2-Chlorophenyl)acetyl]benzoic acid

IUPAC Name

2-[2-(2-chlorophenyl)acetyl]benzoic acid

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

InChI

InChI=1S/C15H11ClO3/c16-13-8-4-1-5-10(13)9-14(17)11-6-2-3-7-12(11)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

OXSNYSUEOCWYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(=O)O)Cl

2-[(2-Chlorophenyl)acetyl]benzoic acid, also known as 2-((4-chlorophenyl)acetyl)benzoic acid, is an organic compound with the molecular formula C15H11ClO3. This compound features a benzoic acid backbone with a chlorophenyl acetyl group, making it an important intermediate in the synthesis of various pharmaceutical compounds, particularly azelastine hydrochloride, which is utilized for treating allergic conditions such as rhinitis and conjunctivitis .

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Major Products Formed

  • Oxidation: Formation of 4-chlorobenzoic acid.
  • Reduction: Formation of 2-[(4-chlorophenyl)acetyl]benzyl alcohol.
  • Substitution: Formation of 4-chloro-2-nitrobenzoic acid or 4-chloro-2-bromobenzoic acid.

The synthesis of 2-[(2-Chlorophenyl)acetyl]benzoic acid typically involves the acylation of benzoic acid derivatives with 4-chlorophenylacetyl chloride. This reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.

On an industrial scale, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and automated purification systems .

This compound serves various applications across different fields:

  • Pharmaceuticals: As an intermediate in the synthesis of azelastine hydrochloride.
  • Research: Used in studies involving enzyme interactions and metabolic pathways.
  • Industry: Employed in producing specialty chemicals and as a reference standard in analytical chemistry .

While specific interaction studies focusing solely on 2-[(2-Chlorophenyl)acetyl]benzoic acid are scarce, its role as a precursor in azelastine synthesis implies potential interactions with biological targets relevant to allergic responses. Further research may elucidate its specific interactions within biochemical pathways influenced by azelastine .

Several compounds share structural similarities with 2-[(2-Chlorophenyl)acetyl]benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Aminobenzoic AcidAmino Acid DerivativeUsed in synthesizing local anesthetics
AcetylacetoneDiketoneKnown for its chelating properties
Azelastine HydrochlorideAntihistamineDirectly related as a pharmaceutical application
4-Acetylbenzoic AcidAcetylated Benzoic AcidUsed in organic synthesis
Acetyl ChlorideAcetate ChlorideCommon acylating agent in organic reactions

Uniqueness

What distinguishes 2-[(2-Chlorophenyl)acetyl]benzoic acid from these compounds is its specific structural configuration that facilitates its role as a crucial intermediate in synthesizing azelastine hydrochloride. Its ability to undergo various chemical transformations while maintaining a unique pharmacological profile sets it apart from other similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.0396719 g/mol

Monoisotopic Mass

274.0396719 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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